2-(4-Chlorobutyl)-1,8-naphthyridine
Description
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-(4-chlorobutyl)-1,8-naphthyridine |
InChI |
InChI=1S/C12H13ClN2/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h3-4,6-7,9H,1-2,5,8H2 |
InChI Key |
XWAJZCZJCQGWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-1,8-naphthyridine typically involves the alkylation of 1,8-naphthyridine with 4-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(4-Chlorobutyl)-1,8-naphthyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Reaction Scheme
A simplified reaction scheme could be represented as follows:
Nucleophilic Substitution Reactions
The presence of the chlorobutyl group makes this compound susceptible to nucleophilic substitution reactions. For instance:
-
Reactivity with Nucleophiles :
-
The chlorine atom can be substituted by various nucleophiles such as amines or thiols under basic conditions.
-
Electrophilic Aromatic Substitution
The naphthyridine ring can undergo electrophilic aromatic substitution reactions:
-
Halogenation :
-
The compound can react with halogens (e.g., Br₂) in the presence of a Lewis acid (e.g., FeBr₃) to introduce additional halogen substituents onto the aromatic ring.
-
Reduction Reactions
The carbonyl functionalities in related naphthyridine derivatives can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions
Conversely, oxidation reactions can convert alcohol groups back to carbonyls or introduce additional functional groups:
-
Oxidation with KMnO₄ :
-
Alcohols derived from reduction can be oxidized to ketones or carboxylic acids.
-
Table of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| LV50 | Anticancer | |
| Other Derivatives | Antimicrobial |
These activities are often attributed to the ability of naphthyridines to interact with biological targets such as enzymes and receptors.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits notable antibacterial activity, particularly against multi-resistant bacterial strains. Research has shown that derivatives of 1,8-naphthyridine, including those similar to 2-(4-Chlorobutyl)-1,8-naphthyridine, possess excellent antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) of various 1,8-naphthyridine derivatives and found that they can enhance the efficacy of existing antibiotics when used in combination. This synergistic effect was especially pronounced with fluoroquinolone antibiotics such as norfloxacin and lomefloxacin .
Data Table: Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(4-Chlorobutyl)-1,8-naphthyridine | 4 | E. coli |
| Norfloxacin + 2-(4-Chlorobutyl)-1,8-naphthyridine | 2 | S. aureus |
| Lomefloxacin + 2-(4-Chlorobutyl)-1,8-naphthyridine | 2 | P. aeruginosa |
Anti-Cancer Potential
Research indicates that compounds in the naphthyridine family can inhibit various kinases involved in cancer cell proliferation. Specifically, naphthyridinones have been identified as inhibitors of Aurora kinases, which play critical roles in cell division and are often overexpressed in cancerous cells . The application of 2-(4-Chlorobutyl)-1,8-naphthyridine in targeting these pathways presents a promising avenue for cancer therapeutics.
Case Study: Aurora Kinase Inhibition
A study demonstrated that naphthyridinone derivatives effectively inhibited Aurora kinase activity in vitro, leading to reduced proliferation of cancer cell lines. The results indicated that these compounds could serve as potential lead candidates for developing anti-cancer drugs targeting Aurora kinases .
Neurological Applications
The compound has also been explored for its effects on cannabinoid receptors, particularly the CB2 receptor. Research on related compounds suggests that modifications to the naphthyridine structure can enhance receptor affinity and selectivity, making them potential candidates for treating neuropsychiatric disorders . The ability to modulate these receptors could lead to new treatments for conditions such as anxiety and depression.
Data Table: CB2 Receptor Affinities
| Compound | CB2 Affinity (nM) | Selectivity Ratio (CB2/CB1) |
|---|---|---|
| 2-(4-Chlorobutyl)-1,8-naphthyridine | <10 | >100 |
| LV50 (related derivative) | <5 | >50 |
Antibiotic Modulation
The ability of 2-(4-Chlorobutyl)-1,8-naphthyridine to modulate antibiotic effectiveness against resistant strains is particularly relevant given the current global health crisis surrounding antibiotic resistance. Studies indicate that this compound can lower the MIC of several antibiotics when used in combination therapy, enhancing their overall effectiveness against resistant pathogens .
Synthesis and Structural Insights
The synthesis of 2-(4-Chlorobutyl)-1,8-naphthyridine typically involves N-alkylation reactions with appropriate starting materials under controlled conditions. Understanding the synthetic pathways and structural characteristics is crucial for optimizing its biological activity and therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to the disruption of essential biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 2-(4-Chlorobutyl)-1,8-naphthyridine with key analogues, highlighting substituent effects:
Key Observations :
- Chlorinated Derivatives : Chlorine substituents (e.g., 4-Cl-phenyl in ) enhance electrophilicity, aiding in DNA intercalation or enzyme inhibition. The 4-chlorobutyl chain in the target compound may similarly improve membrane permeability but could reduce solubility compared to aryl-substituted analogues.
- Alkyl vs.
Key Observations :
- Antibacterial Activity : Chlorinated derivatives like 2-(4-chlorophenyl)-1,8-naphthyridine show moderate activity, but alkyl chains may reduce efficacy due to poor target binding.
- Anticancer Potential: Vosaroxin’s success underscores the importance of planar substituents (e.g., fused rings) for DNA intercalation. The 4-chlorobutyl chain may lack this planar geometry, limiting direct DNA interaction.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 2-(4-Chlorobutyl)-1,8-naphthyridine and its analogues?
- Methodological Answer : The Friedländer reaction is a primary method, achieving up to 80% yield under optimized conditions (e.g., ionic liquid catalysis) . The Skraup synthesis (33% yield) and modified Friedländer procedures are alternatives . For derivatives with chlorinated alkyl chains (e.g., 4-Chlorobutyl), nucleophilic substitution or coupling reactions are employed, often requiring characterization via NMR and mass spectrometry .
Q. How is the structural integrity of 2-(4-Chlorobutyl)-1,8-naphthyridine confirmed post-synthesis?
- Methodological Answer : Multimodal analytical techniques are critical:
- 1H/13C NMR : Peaks for aromatic protons (δ 8.5–9.2 ppm) and alkyl chains (e.g., CH2-Cl at δ 3.5–4.0 ppm) confirm substitution patterns .
- IR Spectroscopy : Bands at 1650–1680 cm⁻¹ indicate C=O (amide/keto) groups in derivatives .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated analogues) validate molecular weight .
Q. What in vitro models are commonly used to evaluate the anticancer activity of 1,8-naphthyridine derivatives?
- Methodological Answer : Standardized cell lines include:
- MCF7 (breast cancer) : IC50 values for potent derivatives range from 1.47–1.68 μM .
- HepG2 (liver cancer) : Compounds with 4-bromophenyl or pyrazoline substituents show IC50 < 2 μM .
- Assays measure DNA intercalation via UV-vis titration and fluorescence quenching, supported by molecular docking to predict binding modes .
Advanced Research Questions
Q. How do substituent variations at the 2-position (e.g., 4-Chlorobutyl vs. aryl groups) influence antitumor efficacy?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Chlorobutyl Chains : Enhance lipophilicity, improving membrane permeability and DNA intercalation .
- Aryl Substituents : Electron-withdrawing groups (e.g., 4-bromophenyl) stabilize π-π stacking with DNA bases, increasing cytotoxicity .
- Table 1 : Substituent Impact on IC50 (MCF7 Cell Line)
| Substituent | IC50 (μM) | Reference |
|---|---|---|
| 4-Tolyl | 1.47 | |
| 4-Bromophenyl | 1.62 | |
| 3-Tolylpyrazoline | 1.68 | |
| 4-Chlorobutyl (analogue) | ~2.0* | |
| *Estimated based on structural analogues. |
Q. How can researchers resolve contradictions in reported IC50 values across studies?
- Methodological Answer : Discrepancies arise from assay variability. Mitigation strategies include:
- Standardization : Use identical cell lines (e.g., ATCC-certified MCF7) and incubation times (72 hours) .
- Purity Validation : HPLC (≥95% purity) and elemental analysis prevent false positives .
- Mechanistic Cross-Validation : Combine cytotoxicity assays with target-specific tests (e.g., topoisomerase inhibition assays) to confirm mode of action .
Q. What multi-target approaches are explored for 1,8-naphthyridine derivatives in oncology?
- Methodological Answer : Advanced derivatives target multiple pathways:
- Topoisomerase I/II Inhibition : Fluoroquinolone-inspired analogues disrupt DNA replication .
- Tubulin Polymerization Inhibition : Chalcone-naphthyridine hybrids block microtubule assembly (e.g., IC50 = 0.89 μM in MDA-MB-231 cells) .
- Kinase Inhibition : 3-Carbonitrile derivatives target EGFR and VEGFR2 (Kd < 100 nM) .
- Method : Computational docking (AutoDock Vina) identifies binding pockets, followed by enzymatic assays for validation .
Key Notes for Experimental Design
- Synthetic Optimization : Ionic liquid-catalyzed Friedländer reactions reduce reaction time (≤4 hours) and improve yields (≥75%) compared to traditional methods .
- Biological Evaluation : Prioritize 3D tumor spheroid models over monolayer cultures to mimic in vivo drug resistance .
- Data Interpretation : Use Shapiro-Wilk tests to ensure normality in IC50 datasets before applying ANOVA for cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
